Enoxamast
Overview
Description
Enoxamast is a compound classified as a N-(4-substituted-thiazolyl)oxamic acid derivative. It is known for its antiallergic activity and has been studied for its potential therapeutic applications .
Scientific Research Applications
Enoxamast has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its antiallergic properties and potential therapeutic effects.
Medicine: Investigated for its potential use in treating allergic reactions and other related conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Enoxamast involves the reaction of thiazole derivatives with oxamic acid. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Commonly used methods include high-pressure homogenization and ultrasonication .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using high-energy methods. These methods ensure the consistent production of the compound with the desired chemical properties. The process may also involve purification steps to remove any impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Enoxamast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while substitution can produce a variety of substituted thiazole compounds .
Mechanism of Action
The mechanism of action of Enoxamast involves its interaction with specific molecular targets. It exerts its effects by binding to receptors involved in allergic reactions, thereby inhibiting the release of histamines and other mediators. This action helps in reducing the symptoms associated with allergic reactions .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole structures.
Oxamic acid derivatives: Compounds with similar oxamic acid structures.
Uniqueness
Enoxamast is unique due to its specific combination of thiazole and oxamic acid structures, which confer its distinct antiallergic properties. Compared to other similar compounds, this compound has shown promising results in reducing allergic symptoms with minimal side effects .
Properties
IUPAC Name |
2-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]amino]-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S/c16-11(12(17)18)15-13-14-8(6-21-13)7-1-2-9-10(5-7)20-4-3-19-9/h1-2,5-6H,3-4H2,(H,17,18)(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPNJGFKWYNJJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225584 | |
Record name | Enoxamast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50225584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49724779 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
74604-76-5 | |
Record name | Enoxamast [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074604765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enoxamast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50225584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENOXAMAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08703R750L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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